5-Cyano-2-methylfuran-3-carboxylic acid
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Overview
Description
5-Cyano-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C7H5NO3. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a cyano group (-CN) at the 5-position, a methyl group (-CH3) at the 2-position, and a carboxylic acid group (-COOH) at the 3-position of the furan ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with a suitable nitrile source, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in substitution reactions where the cyano or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Cyano-2-methylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyano-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
2-Methylfuran-3-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
5-Cyano-2-furan-3-carboxylic acid: Similar structure but without the methyl group, affecting its physical and chemical properties.
5-Cyano-2-methylfuran: Lacks the carboxylic acid group, altering its solubility and reactivity.
Uniqueness: 5-Cyano-2-methylfuran-3-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various research and industrial applications.
Biological Activity
5-Cyano-2-methylfuran-3-carboxylic acid (CMFCA) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7N1O3
- Molecular Weight : 165.15 g/mol
- CAS Number : 1917-15-3
- Structure : The compound features a furan ring substituted with a cyano group and a carboxylic acid, which contributes to its reactivity and biological interactions.
Pharmacological Properties
CMFCA exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Studies have shown that CMFCA possesses significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : CMFCA acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that CMFCA may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential utility in cancer therapy. Its mechanism may involve apoptosis induction and cell cycle arrest.
The biological activity of CMFCA can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of CMFCA allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis in microbial cells.
- Inhibition of Enzymatic Activity : CMFCA has been shown to inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions in pathogens and cancer cells alike.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential.
Case Studies
- Antimicrobial Efficacy Study :
- Anti-inflammatory Research :
- Cytotoxicity Assessment :
Data Summary
Property | Value |
---|---|
Molecular Formula | C8H7N1O3 |
Molecular Weight | 165.15 g/mol |
CAS Number | 1917-15-3 |
Antimicrobial Activity | Effective against S. aureus, C. albicans |
Anti-inflammatory Activity | Reduces TNF-α and IL-6 levels |
Cytotoxicity | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
5-cyano-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCBFHWZXNIBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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